

Application Note: In Vitro Dissolution Testing of Esomeprazole Magnesium Delayed-Release Tablets

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Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

Cat. No.: *B1139132*

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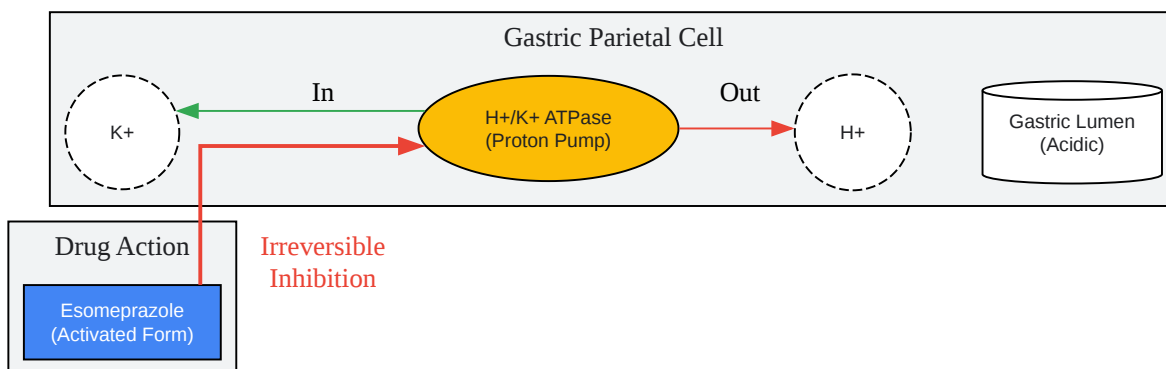
Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole magnesium is a proton pump inhibitor used to treat conditions related to excessive stomach acid. As an acid-labile drug, esomeprazole is formulated into delayed-release tablets to protect the active pharmaceutical ingredient (API) from degradation in the acidic environment of the stomach and ensure its release in the neutral pH of the small intestine.^[1] In vitro dissolution testing is a critical quality control parameter that mimics the in vivo conditions, ensuring the tablet's integrity in acidic media and verifying the proper release of the drug in a neutral environment. This protocol outlines the standard two-stage dissolution method for esomeprazole magnesium delayed-release tablets, aligned with United States Pharmacopeia (USP) and FDA guidelines.^{[2][3]}

Principle of Esomeprazole Action

Esomeprazole works by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells. This action blocks the final step in gastric acid production, leading to a significant reduction in stomach acidity.



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Caption: Mechanism of Esomeprazole Action on Gastric Proton Pump.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for conducting the two-stage dissolution test.

Materials and Equipment

- Dissolution Apparatus: USP Apparatus 2 (Paddles)
- Analytical Balance
- pH Meter
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μ m PVDF or similar)
- Reagents: Esomeprazole Magnesium Reference Standard (RS), Hydrochloric Acid (HCl), Sodium Phosphate Tribasic, Potassium Dihydrogen Phosphate, Sodium Hydroxide, Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water.

Dissolution Media Preparation

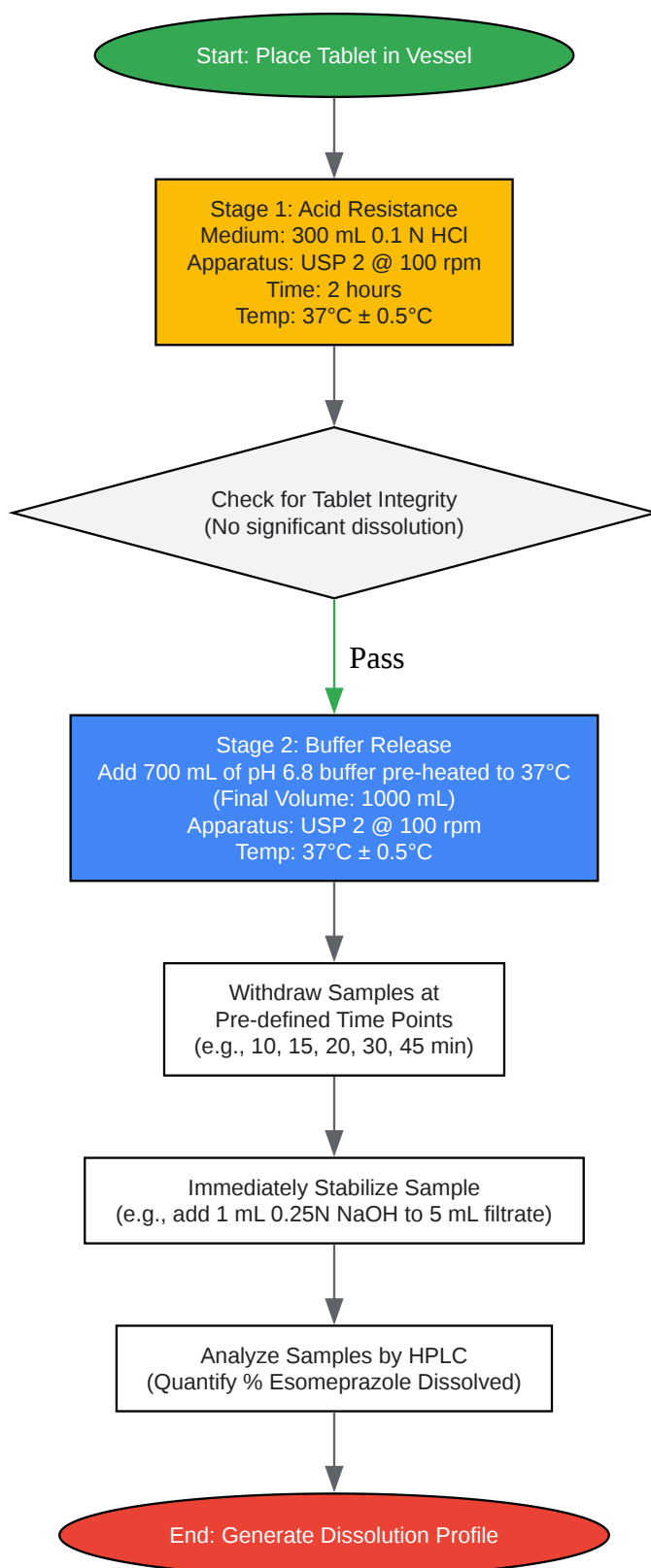
- Acid Stage Medium (0.1 N HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with purified water.
- Buffer Stage Medium (pH 6.8 Phosphate Buffer): Dissolve 6.8 g of potassium dihydrogen phosphate and 0.9 g of sodium hydroxide in 1000 mL of water.^[4] Adjust the pH to 6.8 ± 0.05 with 0.2 M NaOH or 0.2 M HCl if necessary.^[4]^[5]

Standard Solution Preparation (for HPLC Analysis)

- Standard Stock Solution: Accurately weigh and transfer about 50 mg of Esomeprazole RS into a 100 mL volumetric flask. Add 30 mL of Methanol and sonicate to dissolve, then dilute to volume with Methanol.^[6]
- Working Standard Solution (Example for 40 mg tablets): Pipette 4 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the Buffer Stage Medium. This creates a standard concentration relevant to the expected sample concentrations.^[6]
- Stabilization: Immediately before analysis, mix 5 mL of the working standard solution with 1.0 mL of 0.25 N sodium hydroxide to prevent degradation.^[3]^[6]

Dissolution Test Procedure

The dissolution of delayed-release tablets is a two-stage process to simulate the passage through the stomach and into the intestine.



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Caption: Workflow for Two-Stage Dissolution Testing of Esomeprazole.

Step 1: Acid Resistance Stage

- Set up the dissolution apparatus, ensuring the temperature of the water bath is maintained at $37 \pm 0.5^{\circ}\text{C}$.
- Place 300 mL of 0.1 N HCl (Acid Stage Medium) into each vessel.[\[3\]](#)
- Place one esomeprazole magnesium tablet into each vessel.
- Operate the apparatus at 100 rpm for 2 hours.[\[3\]](#)
- After 2 hours, there should be no signs of disintegration or rupture that would allow the contents to escape. The USP tolerance specifies that not more than 10% of the labeled amount of esomeprazole should be dissolved in this stage.[\[3\]](#)

Step 2: Buffer Stage

- After the acid stage is complete, carefully add 700 mL of the pH 6.8 Phosphate Buffer (pre-warmed to $37 \pm 0.5^{\circ}\text{C}$) to each vessel. Alternatively, the intact tablet or its pellets can be transferred to a new vessel containing 1000 mL of the buffer medium.
- Continue operating the apparatus at 100 rpm.[\[3\]](#)
- Withdraw an aliquot (e.g., 10 mL) from each vessel at specified time points (e.g., 10, 15, 20, 30, 45 minutes).
- Filter the samples immediately through a $0.45\ \mu\text{m}$ syringe filter.
- To prevent degradation of esomeprazole in the neutral medium, immediately stabilize the filtrate by adding 1.0 mL of 0.25 N sodium hydroxide to a 5.0 mL aliquot of the filtrate.[\[7\]](#)
- Analyze the stabilized samples using a validated HPLC method.

Data Presentation & Analysis

Quantitative data from the dissolution test should be clearly summarized to facilitate interpretation and comparison.

Dissolution Test Parameters

Parameter	Acid Stage	Buffer Stage
Apparatus	USP 2 (Paddle)	USP 2 (Paddle)
Rotation Speed	100 rpm[3]	100 rpm[3]
Medium	0.1 N Hydrochloric Acid	pH 6.8 Phosphate Buffer
Volume	300 mL[3]	1000 mL
Temperature	37 ± 0.5°C	37 ± 0.5°C
Time	2 hours[3]	45 minutes (with multiple sampling points)[5]

HPLC Analytical Method Parameters

A typical reversed-phase HPLC method is used for the quantification of esomeprazole.[6]

Parameter	Specification
Column	Waters Xterra RP18 (150 x 4.6 mm), 5 µm[6]
Mobile Phase	Acetonitrile and pH 6.8 Phosphate Buffer (35:65 v/v)[4][6]
Flow Rate	1.0 mL/min[6]
Injection Volume	20 µL[6]
Detector	UV at 302 nm[6]
Column Temp.	Ambient
Run Time	~10 minutes[6]

Example Dissolution Profile

The results are expressed as the cumulative percentage of the labeled amount of esomeprazole dissolved at each time point. The acceptance criteria for the buffer stage is

typically NLT (Not Less Than) 75% (Q) of the labeled amount dissolved in 30 or 45 minutes.[3]
[8]

Time (minutes)	% Drug Released (Mean)	% RSD	Acceptance Criteria
0	0	0	-
10	35	4.5	Report
15	62	3.8	Report
20	78	3.1	Report
30	88	2.5	NLT 75% (Q)
45	94	2.1	Report

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

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